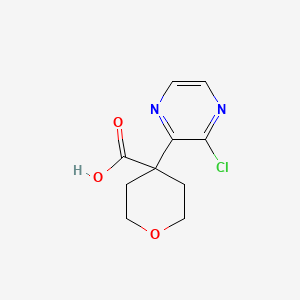![molecular formula C16H19FO3 B13492924 Ethyl 2-fluoro-2-[1-(4-methoxyphenyl)ethenyl]pent-4-enoate](/img/structure/B13492924.png)
Ethyl 2-fluoro-2-[1-(4-methoxyphenyl)ethenyl]pent-4-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-fluoro-2-[1-(4-methoxyphenyl)ethenyl]pent-4-enoate is an organic compound characterized by its unique structure, which includes a fluoro group, a methoxyphenyl group, and a pent-4-enoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-fluoro-2-[1-(4-methoxyphenyl)ethenyl]pent-4-enoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Fluoro Group:
Ethenylation: The ethenyl group can be introduced via a Heck reaction, where an aryl halide reacts with an alkene in the presence of a palladium catalyst.
Esterification: The final step involves esterification, where the carboxylic acid group is converted to an ester using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions is also common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-fluoro-2-[1-(4-methoxyphenyl)ethenyl]pent-4-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethenyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can replace the fluoro group with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium azide (NaN3), thiourea
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Ethyl derivatives
Substitution: Amines, thiols
Aplicaciones Científicas De Investigación
Ethyl 2-fluoro-2-[1-(4-methoxyphenyl)ethenyl]pent-4-enoate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies investigating the effects of fluoro and methoxy groups on biological activity.
Mecanismo De Acción
The mechanism of action of Ethyl 2-fluoro-2-[1-(4-methoxyphenyl)ethenyl]pent-4-enoate involves its interaction with molecular targets such as enzymes or receptors. The fluoro group can enhance binding affinity through hydrogen bonding or electrostatic interactions, while the methoxyphenyl group can contribute to hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-fluoro-2-[1-(4-hydroxyphenyl)ethenyl]pent-4-enoate
- Ethyl 2-chloro-2-[1-(4-methoxyphenyl)ethenyl]pent-4-enoate
- Ethyl 2-fluoro-2-[1-(4-methoxyphenyl)ethenyl]but-4-enoate
Uniqueness
Ethyl 2-fluoro-2-[1-(4-methoxyphenyl)ethenyl]pent-4-enoate is unique due to the presence of both a fluoro group and a methoxyphenyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can enhance the compound’s stability, binding affinity, and overall efficacy in various applications.
Propiedades
Fórmula molecular |
C16H19FO3 |
|---|---|
Peso molecular |
278.32 g/mol |
Nombre IUPAC |
ethyl 2-fluoro-2-[1-(4-methoxyphenyl)ethenyl]pent-4-enoate |
InChI |
InChI=1S/C16H19FO3/c1-5-11-16(17,15(18)20-6-2)12(3)13-7-9-14(19-4)10-8-13/h5,7-10H,1,3,6,11H2,2,4H3 |
Clave InChI |
VEXJTWDBWHKDHU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CC=C)(C(=C)C1=CC=C(C=C1)OC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl 2-{2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate](/img/structure/B13492841.png)
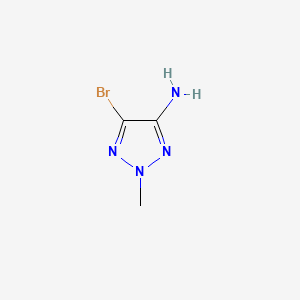
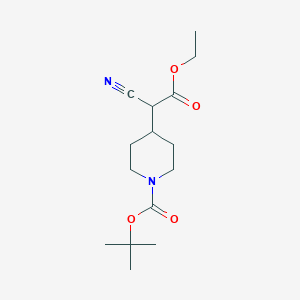


![2-[Acetyl(cyclopropyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B13492889.png)
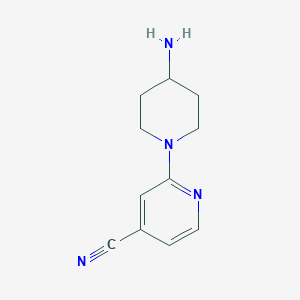



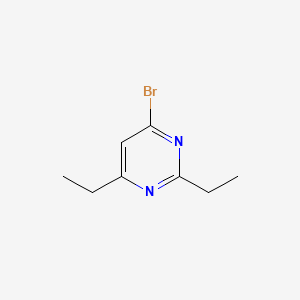
![Tert-butyl 3-[2-(aminooxy)-1,1-difluoroethyl]-3-methoxyazetidine-1-carboxylate](/img/structure/B13492913.png)
![1-benzyl-1,2,3-trimethyl-1H-benzo[e]indol-3-ium methyl sulfate](/img/structure/B13492918.png)
